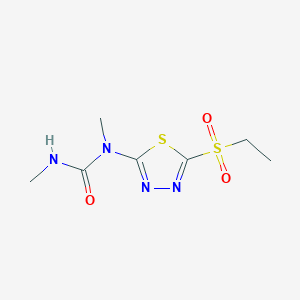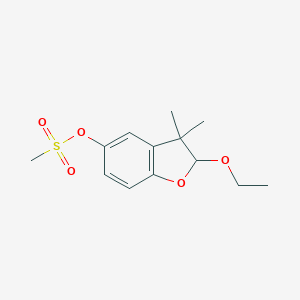
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
説明
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol, commonly known as HCP, is a synthetic compound that belongs to the family of alkylphenols. It is extensively used in scientific research due to its unique properties and potential applications in various fields. HCP is synthesized through a complex process that involves several chemical reactions, and it has been the subject of many studies that have explored its mechanism of action, biochemical and physiological effects, and potential applications.
作用機序
The mechanism of action of HCP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. HCP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. HCP has also been shown to inhibit the activity of certain receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
生化学的および生理学的効果
HCP has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. HCP has been shown to scavenge free radicals and protect cells from oxidative damage. It has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In addition, HCP has been shown to induce apoptosis in cancer cells, making it a potential candidate for use in cancer therapy.
実験室実験の利点と制限
HCP has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. HCP is stable under a wide range of conditions, making it suitable for use in various experiments. It is also highly soluble in organic solvents, making it easy to handle and manipulate. However, HCP has some limitations, including its high cost and limited availability. HCP is a synthetic compound that is not readily available, and its synthesis is complex and time-consuming, making it expensive to produce.
将来の方向性
There are several future directions for the study of HCP, including its potential use in the development of novel materials, such as polymers and surfactants. HCP has been shown to have unique properties that make it suitable for use in the synthesis of these materials. In addition, HCP has potential applications in the food industry as a preservative due to its antimicrobial properties. Further studies are needed to explore the potential use of HCP in these areas. Finally, HCP has potential applications in cancer therapy, and further studies are needed to explore its mechanism of action and potential use in the development of novel cancer treatments.
Conclusion
In conclusion, HCP is a synthetic compound that has been extensively studied for its unique properties and potential applications in various fields. It is synthesized through a complex process that involves several chemical reactions, and it has been the subject of many studies that have explored its mechanism of action, biochemical and physiological effects, and potential applications. HCP has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, including its high cost and limited availability. There are several future directions for the study of HCP, including its potential use in the development of novel materials, as a preservative in the food industry, and in cancer therapy.
合成法
The synthesis of HCP involves several chemical reactions that start with the conversion of phenol to 5-nonylresorcinol. The latter is then reacted with cyclohexanone to form the intermediate product 2-(1-hydroxycyclohexyl)-5-nonylphenol. This intermediate is then converted to HCP through a process that involves the addition of a methyl group to the nonyl chain. The final product is obtained after several purification steps, including recrystallization and chromatography.
科学的研究の応用
HCP has been extensively used in scientific research due to its unique properties and potential applications in various fields. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anticancer agent. HCP has also been shown to have antimicrobial properties, making it a potential candidate for use in the food industry as a preservative. In addition, HCP has been studied for its potential use in the synthesis of novel materials, such as polymers and surfactants.
特性
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGNODGYJZJTBM-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017341, DTXSID90875481 | |
| Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol | |
CAS RN |
132296-12-9, 134308-14-8, 70435-08-4 | |
| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132296-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (C9)-CP-47497 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (C9)-CP-47497 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W96Y4OF1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




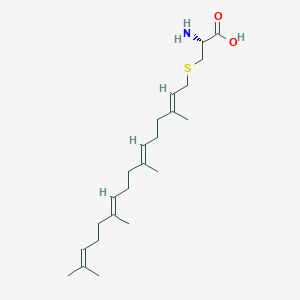
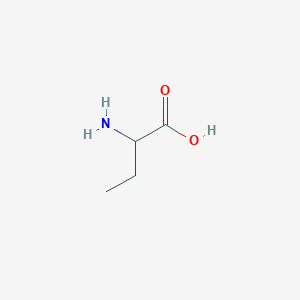

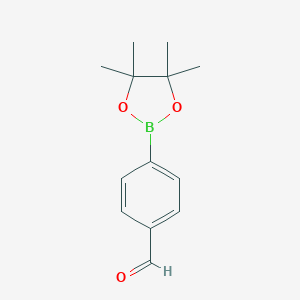




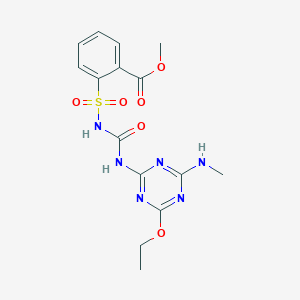
![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)
